![molecular formula C16H16N2OS2 B11103276 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one](/img/structure/B11103276.png)
3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one
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Overview
Description
3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is a complex organic compound with the molecular formula C16H16N2O2S This compound is notable for its unique structure, which includes a thiazolidinone ring and a phenylamino-penta-dienylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one
- 5-(5-Anilino-2,4-pentadienylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 5-(Anilinomethylene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one
Uniqueness
3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is unique due to its specific structural features, such as the ethyl group at the 3-position and the phenylamino-penta-dienylidene moiety
Biological Activity
3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique thiazolidinone structure, which is known for various pharmacological properties including anti-inflammatory, antitumor, and antimicrobial effects.
- Molecular Formula : C16H16N2OS2
- Molecular Weight : 320.43 g/mol
- CAS Number : 75504-63-1
Antitumor Activity
Research indicates that thiazolidinone derivatives exhibit significant antitumor properties. For instance, a study demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound may exert its effects by modulating signaling pathways related to cell growth and apoptosis.
Antimicrobial Effects
Thiazolidinones have been evaluated for their antimicrobial properties. A comparative study showed that derivatives like this compound possess activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition of bacterial growth.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory potential. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism involving the suppression of NF-kB signaling pathways.
Case Studies
-
In Vivo Studies on Tumor Models
In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histopathological analysis revealed reduced mitotic figures and increased apoptotic cells in treated groups. -
Microbial Resistance Studies
A study assessing the efficacy of this compound against resistant strains of bacteria showed promising results, indicating its potential as an alternative therapeutic agent in the face of rising antibiotic resistance.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
Properties
Molecular Formula |
C16H16N2OS2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C16H16N2OS2/c1-2-18-15(19)14(21-16(18)20)11-7-4-8-12-17-13-9-5-3-6-10-13/h3-12,19H,2H2,1H3/b8-4+,11-7+,17-12? |
InChI Key |
SEQDAZDRLKFKFB-UUWSMRKVSA-N |
Isomeric SMILES |
CCN1C(=C(SC1=S)/C=C/C=C/C=NC2=CC=CC=C2)O |
Canonical SMILES |
CCN1C(=C(SC1=S)C=CC=CC=NC2=CC=CC=C2)O |
Origin of Product |
United States |
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